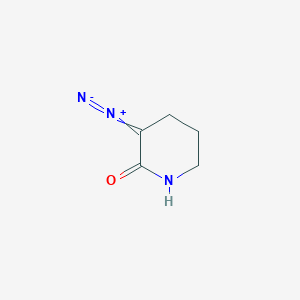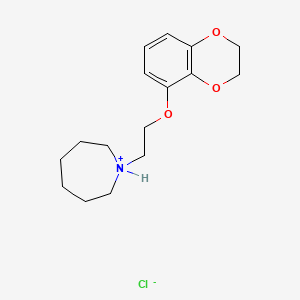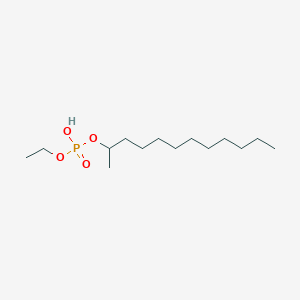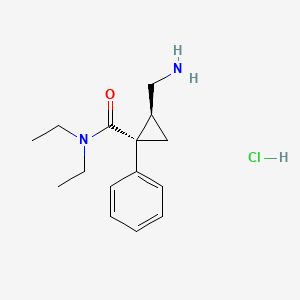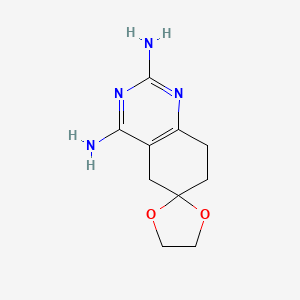
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
准备方法
The synthesis of 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of an anthranilic acid derivative with an amine in the presence of a dehydrating agent. The ethylene ketal group is introduced through a subsequent reaction with ethylene glycol under acidic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of tetrahydroquinazolinone derivatives.
Substitution: The amino groups at positions 2 and 4 can undergo substitution reactions with various electrophiles, leading to a wide range of derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: This compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research has explored its potential as an anticancer agent, given its ability to inhibit certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The pathways involved can include the inhibition of kinases or other signaling molecules that are crucial for cell proliferation .
相似化合物的比较
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal can be compared with other quinazolinone derivatives, such as:
2,4-Diaminoquinazoline: Lacks the ethylene ketal group and has different biological activities.
7,8-Dihydroquinazolinone: Similar core structure but lacks the amino groups at positions 2 and 4.
Quinazolinone: The parent compound with a wide range of derivatives and biological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylene ketal group, which can influence its chemical reactivity and biological activity .
属性
分子式 |
C10H14N4O2 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2',4'-diamine |
InChI |
InChI=1S/C10H14N4O2/c11-8-6-5-10(15-3-4-16-10)2-1-7(6)13-9(12)14-8/h1-5H2,(H4,11,12,13,14) |
InChI 键 |
KDJVIFFSYVCNJN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC3=C1N=C(N=C3N)N)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13728996.png)
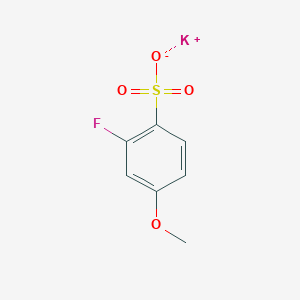
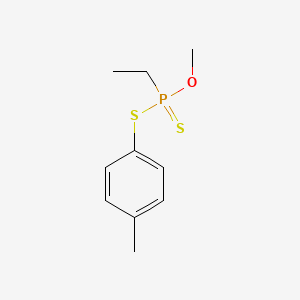

![N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid](/img/structure/B13729023.png)
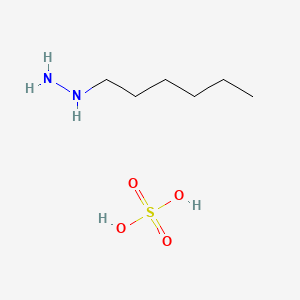
![5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid](/img/structure/B13729033.png)
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)
